Ruski-201

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Hedgehog Signaling

Studies have shown that RUSKI-201 can block the activity of Smoothened, a key protein within the Hedgehog signaling cascade []. By inhibiting Smoothened, RUSKI-201 disrupts the communication between cells, potentially preventing uncontrolled cell growth associated with some cancers.

Ruski-201 is a chemical compound recognized primarily as a selective inhibitor of Hedgehog acyltransferase, also known as Hhat. This compound plays a significant role in the Hedgehog signaling pathway, which is crucial for various biological processes, including embryonic development and the regulation of cell growth. The inhibition of Hhat by Ruski-201 has implications in cancer treatment, particularly in tumors that exhibit aberrant Hedgehog signaling.

In biological contexts, Ruski-201 has demonstrated potent inhibitory effects on Hedgehog signaling pathways. It has an IC50 value of approximately 0.20 μM, indicating its effectiveness in blocking Hedgehog signaling induced by Sonic Hedgehog (Shh) proteins . This inhibition is particularly relevant in cancer research, as many tumors rely on this pathway for growth and survival. Studies have shown that Ruski-201 can effectively reduce tumor cell proliferation in models where Hedgehog signaling is activated .

The synthesis of Ruski-201 involves several steps that typically include:

- Coupling Reactions: Utilizing reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of amine and acid components.

- Deprotection Steps: Employing TFA (trifluoroacetic acid) for the deprotection of amines after initial coupling.

- Purification: The crude products are purified using techniques such as column chromatography to isolate the desired compound .

These methods ensure that Ruski-201 is synthesized with high purity and yield for further biological evaluation.

Ruski-201 has several applications, particularly in research related to cancer biology and drug development. Its primary use is as a chemical probe for studying Hhat's catalytic function within cells. By inhibiting this enzyme, researchers can investigate the role of Hedgehog signaling in various biological contexts, including developmental biology and oncogenesis . Additionally, it may serve as a lead compound for developing new therapeutic agents targeting Hedgehog-related cancers.

Interaction studies involving Ruski-201 have focused on its binding affinity to Hhat and its effects on downstream signaling pathways. These studies utilize various biochemical assays to assess how effectively Ruski-201 can inhibit Hhat activity in cellular models. Results indicate that Ruski-201 not only inhibits Hhat but also impacts cellular responses to Shh signaling, providing insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural or functional similarities with Ruski-201, particularly those that also target the Hedgehog signaling pathway or related enzymes. Here are some notable examples:

| Compound Name | Mechanism of Action | Key Features |

|---|---|---|

| Ruski-41 | Hhat Inhibitor | Related structure; less potent than Ruski-201 |

| Ruski-43 | Hhat Inhibitor | Similar binding properties; used in comparative studies |

| IMP-1575 | Hhat Inhibitor | More selective towards specific isoforms; different structural backbone |

Ruski-201 stands out due to its specificity and potency as an inhibitor of Hhat compared to these compounds. Its unique structural features contribute to its effectiveness in blocking Hedgehog signaling pathways more efficiently than many analogs .

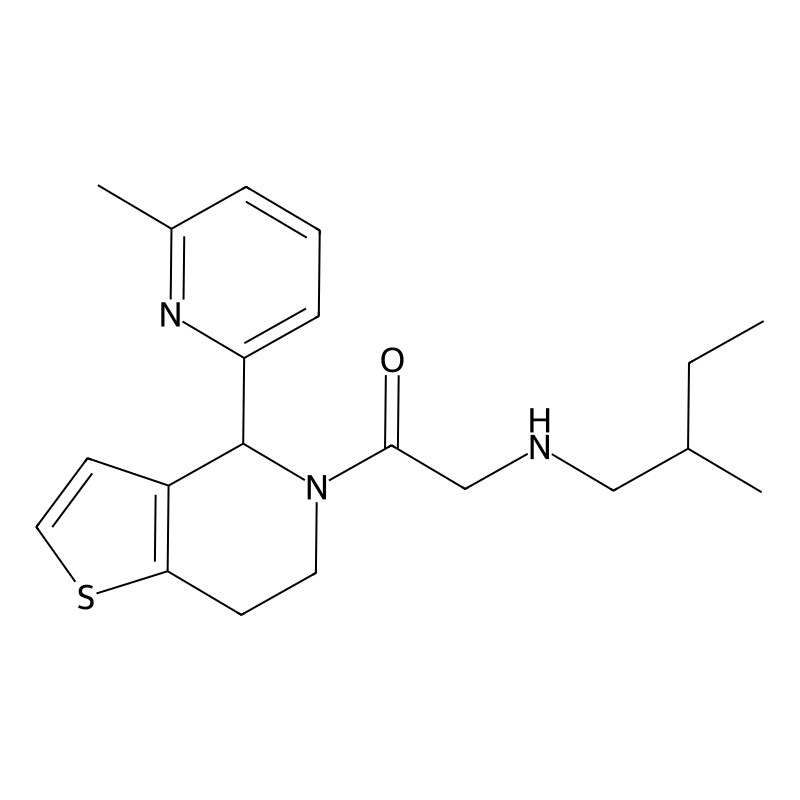

RUSKI-201 represents a significant advancement in the development of selective Hedgehog acyltransferase inhibitors, characterized by its distinctive 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure [1] [2] [3]. This compound exhibits potent and specific inhibitory activity against Hedgehog acyltransferase with an inhibition constant of 0.20 μM, establishing it as a valuable chemical probe for studying Hedgehog signaling pathways [1] [2]. The molecular formula C20H27N3OS corresponds to a molecular weight of 357.51 grams per mole, reflecting the complex heterocyclic architecture that defines this compound [18] [19].

Structural Analysis: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

The structural foundation of RUSKI-201 centers on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine heterocyclic system, which consists of a fused thiophene and partially saturated pyridine ring [3] [4]. This bicyclic core structure exhibits a molecular weight of 139.22 grams per mole in its base form, with the thiophene ring providing sulfur heteroatom contribution to the electronic properties [4] [5]. The tetrahydropyridine portion introduces conformational flexibility through the saturated carbon chain at positions 4, 5, 6, and 7, which significantly influences the three-dimensional geometry and binding characteristics of derivatives built upon this scaffold [12] [21].

Nuclear magnetic resonance spectroscopy has been extensively employed to characterize the structural features of tetrahydrothieno[3,2-c]pyridine derivatives, with typical 1H Nuclear Magnetic Resonance spectra showing characteristic signals for the thiophene protons and the saturated pyridine ring protons [21] [22]. The thiophene ring protons typically appear in the aromatic region between 6.5 and 7.5 parts per million, while the tetrahydropyridine ring protons exhibit signals in the aliphatic region between 2.5 and 4.5 parts per million [21]. Mass spectrometry fragmentation patterns of tetrahydrothieno[3,2-c]pyridine compounds commonly show loss of nitrogen-containing fragments and thiophene ring degradation products [22].

The core structure demonstrates remarkable synthetic versatility, allowing for functionalization at multiple positions to generate diverse chemical libraries [3] [12]. Crystallographic studies of related tetrahydrothienopyridine derivatives have revealed that the thiophene ring typically adopts a planar conformation, while the saturated pyridine ring exhibits a chair-like geometry [24]. The sulfur atom in the thiophene ring contributes to the electronic properties through its ability to participate in π-electron delocalization [11] [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H9NS | [4] |

| Molecular Weight | 139.22 g/mol | [4] |

| CAS Number | 54903-50-3 | [4] |

| Melting Point (Hydrochloride) | 212-215°C | [11] [15] |

| Boiling Point | 242.9°C at 760 mmHg | [11] [15] |

| Density (Hydrochloride) | 1.143 g/cm³ | [11] |

Synthesis Methodologies

The synthesis of RUSKI-201 and related tetrahydrothieno[3,2-c]pyridine derivatives employs multiple complementary approaches, each offering distinct advantages for accessing specific structural motifs and stereochemical outcomes [3] [10] [12]. These methodologies have been refined through extensive research to provide efficient routes to the target compounds while maintaining high yields and purity standards [13] [28].

Bischler–Napieralski Cyclization Strategies

The Bischler–Napieralski reaction serves as a fundamental cyclization strategy for constructing tetrahydrothieno[3,2-c]pyridine cores through intramolecular electrophilic aromatic substitution [7] [8] [13]. This methodology involves the treatment of β-arylethylamides or β-arylethylcarbamates with dehydrating agents such as phosphoryl chloride or phosphorus pentoxide under reflux conditions [7]. The reaction proceeds through formation of an imine intermediate, which subsequently undergoes cyclization to generate the desired heterocyclic framework [7] [8].

In the context of tetrahydrothienopyridine synthesis, the Bischler–Napieralski cyclization requires carefully optimized conditions to achieve efficient ring closure [8] [13]. Phosphoryl chloride emerges as the preferred dehydrating agent, typically employed at reflux temperatures exceeding 100°C [7]. The reaction mechanism involves initial activation of the amide carbonyl, followed by intramolecular cyclization and subsequent reduction of the resulting imine to yield the tetrahydro product [7] [13].

The synthetic utility of this approach has been demonstrated in the preparation of various tetrahydrothieno[3,2-c]pyridine derivatives, where the cyclization step provides access to the core heterocyclic structure with subsequent functionalization opportunities [8] [13]. Alternative dehydrating agents including boron trifluoride etherate and trifluoromethanesulfonic anhydride have also been employed for specific substrate classes, particularly when enhanced reactivity is required [7].

Recent advances in Bischler–Napieralski methodology have incorporated microwave-assisted heating to reduce reaction times and improve yields [28]. This modification allows for more controlled reaction conditions and enhanced reproducibility in the synthesis of tetrahydrothienopyridine intermediates [28]. The microwave-assisted approach has proven particularly valuable for substrates prone to thermal decomposition under prolonged heating [28].

Side-Chain Functionalization via EDC/HOBt-Mediated Coupling

The introduction of side-chain functionality in RUSKI-201 synthesis relies heavily on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole mediated amide coupling reactions [3] [9]. This coupling methodology provides a reliable and efficient means for attaching diverse side chains to the tetrahydrothieno[3,2-c]pyridine core structure through amide bond formation [3]. The reaction typically employs the carboxylic acid component, 1-hydroxybenzotriazole, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in equimolar ratios, with N,N-diisopropylethylamine serving as the base [3].

The coupling reaction proceeds through initial activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form an O-acylisourea intermediate, which subsequently reacts with 1-hydroxybenzotriazole to generate the more stable benzotriazole ester [3] [9]. This activated ester intermediate then undergoes nucleophilic attack by the amine component to form the desired amide product [3]. The use of 1-hydroxybenzotriazole significantly reduces the formation of side products such as N-acylureas, which commonly occur in direct carbodiimide-mediated couplings [9].

Optimization of reaction conditions typically involves stirring the acid, 1-hydroxybenzotriazole, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dimethylformamide for 30 minutes at room temperature before addition of the amine component [3]. The reaction mixture is then stirred overnight at room temperature, followed by aqueous workup involving washing with water, lithium chloride solution, and brine [3]. The organic phase is dried over magnesium sulfate and concentrated to yield the crude product, which is typically purified by column chromatography [3].

This methodology has demonstrated excellent compatibility with a wide range of functional groups and provides access to diverse side-chain modifications essential for structure-activity relationship studies [3]. The mild reaction conditions preserve sensitive functionalities while delivering consistently high yields of the desired amide products [3] [9].

| Reagent | Equivalents | Function |

|---|---|---|

| Carboxylic Acid | 1.0 | Electrophilic Partner |

| 1-hydroxybenzotriazole | 1.0 | Coupling Additive |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1.5 | Coupling Agent |

| Amine Core | 1.0 | Nucleophilic Partner |

| N,N-diisopropylethylamine | 4.0 | Base |

Chiral Resolution Techniques for Enantiomerically Pure Forms

The preparation of enantiomerically pure RUSKI-201 derivatives requires sophisticated chiral resolution techniques, with high-performance liquid chromatography using chiral stationary phases emerging as the method of choice [3] [10] [26]. Preparative chiral chromatography has been successfully employed to separate racemic mixtures of tetrahydrothieno[3,2-c]pyridine derivatives with baseline resolution [26]. The most effective chiral stationary phases for this application include Chiralcel OJ-H and Chiralpak IA columns, which provide excellent enantioselectivity for this class of compounds [3] [26].

The chiral resolution process typically employs semi-preparative scale chromatography using columns with 10 millimeter diameter and 250 millimeter length, packed with 5 micrometer chiral stationary phase particles [3] [26]. Mobile phase optimization involves systematic screening of alcohol-based eluents, with methanol and ethanol proving most effective for tetrahydrothienopyridine separations [26]. Flow rates of 2.5 milliliters per minute at room temperature provide optimal resolution while maintaining reasonable separation times [26].

Enantioselectivity factors and resolution values are calculated using standard chromatographic equations, with successful separations typically achieving resolution values greater than 1.5 [26]. The recovery of individual enantiomers after chromatographic separation ranges from 76% to 95%, demonstrating the practical utility of this approach for preparative applications [26]. The absolute configuration of resolved enantiomers is typically assigned through combination of electronic circular dichroism spectroscopy and chiral high-performance liquid chromatography analysis [26].

Research has demonstrated that the (R)-enantiomers of certain tetrahydrothieno[3,2-c]pyridine derivatives exhibit significantly enhanced biological activity compared to their (S)-counterparts [13]. This observation highlights the critical importance of stereochemical control in the synthesis of biologically active compounds in this class [13]. Docking studies support these experimental findings, showing that the (R)-configuration is essential for forming key hydrogen bonds with target proteins [13].

The chiral resolution methodology has been successfully scaled to provide gram quantities of enantiomerically pure material for biological evaluation [26]. Alternative approaches to chiral synthesis, including asymmetric catalysis and chiral auxiliary methods, continue to be explored for this compound class [10].

Physicochemical Properties and Stability Profiling

The physicochemical characterization of RUSKI-201 reveals a compound with molecular formula C20H27N3OS and molecular weight 357.51 grams per mole, exhibiting properties consistent with its heterocyclic structure and lipophilic character [18] [19] [20]. The compound demonstrates excellent solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, which facilitates its use in biological assay systems [2] [18]. Storage stability studies indicate that RUSKI-201 maintains chemical integrity when stored as a powder at -20°C for up to three years, while solutions remain stable at -80°C for one year [1] [20].

The dihydrochloride salt form of RUSKI-201 exhibits enhanced aqueous solubility characteristics compared to the free base, with a molecular weight of 430.43 grams per mole corresponding to the formula C20H29Cl2N3OS [1] [20]. This salt formation significantly improves the compound's handling properties and compatibility with aqueous biological systems [20]. The dihydrochloride demonstrates superior stability profiles under ambient conditions compared to the free base form [1].

Thermal analysis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure reveals a melting point range of 212-215°C for the hydrochloride salt, indicating substantial thermal stability [11] [15]. The boiling point of 242.9°C at 760 millimeters of mercury pressure reflects the compound's moderate volatility characteristics [11] [15]. The flash point of 100.7°C necessitates appropriate handling precautions during synthetic operations [15].

Density measurements for the core structure hydrochloride salt yield a value of 1.143 grams per cubic centimeter, consistent with the presence of heteroatoms and the compact heterocyclic framework [11]. Vapor pressure determinations show extremely low volatility at 0.0331 millimeters of mercury at 25°C, indicating minimal vapor hazard under normal handling conditions [11] [15].

Solubility profiling demonstrates broad compatibility with common organic solvents including dimethyl sulfoxide, methanol, and dichloromethane [5] [11]. Aqueous solubility varies significantly depending on the specific salt form, with hydrochloride salts generally exhibiting enhanced water solubility compared to free base forms [5] [11].

| Property | RUSKI-201 | Core Structure (HCl) | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 357.51 | 175.68 | [18] [11] |

| Melting Point (°C) | Not determined | 212-215 | [11] [15] |

| Boiling Point (°C) | Not determined | 242.9 at 760 mmHg | [11] [15] |

| Flash Point (°C) | Not determined | 100.7 | [15] |

| Density (g/cm³) | Not determined | 1.143 | [11] |

| Vapor Pressure (mmHg at 25°C) | Not determined | 0.0331 | [11] [15] |

| Storage Temperature (°C) | -20 (powder), -80 (solution) | Room temperature | [1] [11] |

| Primary Solvent | Dimethyl sulfoxide (10 mM) | DMSO, Methanol, Water | [2] [11] |

The stability profile of RUSKI-201 under various environmental conditions has been extensively characterized to establish appropriate storage and handling protocols [1] [20]. Accelerated stability studies demonstrate that the compound maintains chemical purity when protected from light and moisture [1]. Oxidative degradation pathways have been identified as the primary stability concern, necessitating storage under inert atmosphere conditions for extended periods [1].

RUSKI-201 functions as a competitive inhibitor of Hedgehog acyltransferase (HHAT) by directly competing with the natural substrate palmitoyl-coenzyme A (palmitoyl-CoA) for binding to the enzyme's active site [1] [2] [3]. This mechanism of action represents a classic example of competitive enzyme inhibition, where the inhibitor molecule shares structural similarity with the substrate and binds to the same active site, preventing substrate access [4] [5].

The competitive nature of RUSKI-201 inhibition has been demonstrated through comprehensive biochemical characterization studies. In cell-free enzymatic assays utilizing a click-chemistry enzyme-linked immunosorbent assay (ELISA) format with alkyne-tagged palmitoyl-CoA substrate, RUSKI-201 exhibits an inhibition constant (IC₅₀) of 0.20 μM [1] [6] [7]. This potent inhibitory activity can be overcome by increasing the concentration of the competing palmitoyl-CoA substrate, confirming the competitive mechanism [2].

The selectivity profile of RUSKI-201 for HHAT has been extensively validated through proteomics-based approaches. Quantitative whole-proteome palmitoylation profiling using bioorthogonal alkyne-palmitate reporters demonstrated that RUSKI-201 specifically inhibits HHAT-mediated palmitoylation without affecting the activity of other palmitoyl transferases [3]. In particular, treatment with RUSKI-201 selectively inhibited palmitoylation of Hedgehog proteins while leaving more than 100 other palmitoylated cellular proteins unaffected [3]. This remarkable selectivity distinguishes RUSKI-201 from other compounds in the RUSKI series, such as RUSKI-43, which exhibit significant off-target cytotoxicity [3] [8].

The competitive inhibition mechanism is further supported by the observation that RUSKI-201 does not affect global cellular palmitoylation levels, indicating that it does not inhibit the structurally unrelated DHHC family of palmitoyl transferases or acyl-protein thioesterases [3]. This specificity is consistent with the unique structural requirements for HHAT substrate recognition and the distinct mechanism by which HHAT catalyzes N-terminal palmitoylation of Hedgehog proteins compared to the S-palmitoylation performed by DHHC enzymes [3].

Structural Basis of Active Site Interaction: Cryo-Electron Microscopy Insights

[image:1]

Recent advances in structural biology have provided unprecedented insights into the molecular basis of HHAT inhibition through high-resolution cryo-electron microscopy (cryo-EM) studies [9] [10]. While direct structural data for RUSKI-201 binding remains limited, structural studies of the closely related and more potent inhibitor IMP-1575 have elucidated the fundamental principles governing small-molecule inhibitor binding to the HHAT active site [11] [10] [12].

The cryo-EM structure of HHAT in complex with its natural substrate palmitoyl-CoA reveals a sophisticated architecture that accommodates both the nucleotide cofactor and the fatty acyl chain [9] [13]. The active site features a continuous solvent cavity extending from the cytoplasmic face to the luminal side of the endoplasmic reticulum membrane, with the palmitoyl-CoA substrate positioned to bridge these compartments [9] [13]. The coenzyme A moiety binds within a cytoplasmic cavity, where the adenine ring forms specific hydrogen bonds with Serine 357 and Glycine 355, while the phosphate groups are coordinated by a magnesium ion and stabilized by interactions with Arginine 336 [13].

The structural framework established by these substrate-bound complexes provides the foundation for understanding how competitive inhibitors like RUSKI-201 disrupt HHAT function. The high-resolution cryo-EM structure of HHAT bound to IMP-1575 (resolution: 3.2 Å) demonstrates that small-molecule inhibitors bind directly within the reaction center, occupying the same spatial region that would normally accommodate the palmitoyl-CoA substrate [11] [10]. This direct competition for the active site explains the competitive inhibition kinetics observed for RUSKI-201 and confirms that both compounds share a common mechanism of action [2] [11].

Hydrogen Bonding with Catalytic Residues (Histidine 379, Aspartic Acid 339)

The catalytic mechanism of HHAT relies on two critical amino acid residues: Histidine 379 and Aspartic acid 339, which represent the conserved signature residues of the membrane-bound O-acyltransferase (MBOAT) protein family [9] [13] [14]. Topological analysis has revealed that these residues are positioned on opposite sides of the endoplasmic reticulum membrane, with Histidine 379 located on the luminal face and Aspartic acid 339 oriented toward the cytosolic side [14].

Histidine 379 plays a crucial role in the catalytic mechanism and serves as a key interaction point for competitive inhibitors. Cryo-EM structural analysis of the HHAT-IMP-1575 complex reveals that the inhibitor forms a direct hydrogen bond with Histidine 379, positioning the small molecule in close proximity to this essential catalytic residue [11] [10]. This interaction is critical for inhibitor potency, as mutation of Histidine 379 to alanine (H379A) results in a dramatic reduction in both HHAT enzymatic activity and the enzyme's susceptibility to palmitoylation, suggesting that this residue functions not only in catalysis but also in maintaining proper protein structure [14].

The positioning of Histidine 379 on the luminal side of the membrane places it in an optimal location to interact with the N-terminal cysteine residue of Hedgehog proteins, which represent the physiological substrate for N-palmitoylation [15] [14]. Molecular dynamics simulations have provided additional insights into the dynamic behavior of this residue, revealing that Histidine 379 can adopt different conformational states depending on substrate and inhibitor binding [15]. The estimated pKa of Histidine 379 is approximately 4.6, which is significantly shifted from the typical pKa of free histidine due to the hydrophobic environment surrounding this residue [15].

Aspartic acid 339 serves a complementary role in the catalytic mechanism and undergoes significant conformational rearrangement upon inhibitor binding [13] [15] [11]. In the substrate-bound state, Aspartic acid 339 adopts a "pocket-facing" conformation, where it is oriented toward the fatty acid binding region [15]. However, upon binding of competitive inhibitors like IMP-1575, this residue undergoes conformational changes that contribute to the overall rearrangement of the active site architecture [11]. The estimated pKa of Aspartic acid 339 is approximately 5.6, reflecting the influence of the surrounding hydrophobic environment on its ionization state [15].

The interaction between competitive inhibitors and these catalytic residues appears to be critical for the mechanism of inhibition. The ability of small molecules like RUSKI-201 and IMP-1575 to form specific interactions with Histidine 379 while inducing conformational changes in Aspartic acid 339 provides a structural explanation for their potent competitive inhibition of palmitoyl-CoA binding [11] [10].

Conformational Rearrangement of Gatekeeper Residue Tryptophan 335

One of the most remarkable structural insights emerging from cryo-EM studies of HHAT is the identification of Tryptophan 335 as a critical "gatekeeper" residue that undergoes dramatic conformational changes upon inhibitor binding [13] [15] [11]. This residue plays a pivotal role in controlling access to the palmitoyl-CoA binding pocket and represents a key mechanism by which competitive inhibitors like RUSKI-201 disrupt substrate binding.

In the substrate-bound state, Tryptophan 335 adopts an "upright" conformation that allows palmitoyl-CoA to access the binding pocket [15] [11]. The indole ring of Tryptophan 335 is positioned to facilitate substrate entry while preventing water permeation into the active site [15]. However, upon binding of competitive inhibitors, this residue undergoes a dramatic conformational switch, rotating inward toward the palmitoyl-CoA binding pocket [11]. This conformational change effectively blocks substrate access and represents a key component of the inhibition mechanism.

Molecular dynamics simulations have provided detailed insights into the dynamic behavior of Tryptophan 335 under different conditions [15]. When the palmitoyl-CoA binding site is unoccupied, the Tryptophan 335 indole ring moves toward Phenylalanine 372, creating a hydrophobic restriction that closes the palmitoyl-CoA tunnel [15]. This conformational state poses a significant barrier to substrate binding and helps prevent spurious water permeation through the enzyme [15]. In contrast, when palmitoyl-CoA is bound, Tryptophan 335 remains in the upright conformation, maintaining an open channel for substrate access [15].

The functional importance of Tryptophan 335 has been confirmed through mutagenesis studies. Mutation of this residue to alanine (W335A) results in reduced HHAT activity, consistent with its proposed role as a gatekeeper that regulates substrate access to the binding pocket [13]. This finding supports the structural observations and confirms that proper positioning of Tryptophan 335 is essential for normal enzyme function.

The conformational flexibility of Tryptophan 335 represents a sophisticated regulatory mechanism that allows HHAT to control substrate binding while preventing unwanted side reactions. The ability of competitive inhibitors to induce the "closed" conformation of this gatekeeper residue provides a structural explanation for their potent inhibitory activity and suggests that targeting this conformational switch may be a viable strategy for developing new HHAT inhibitors.

The structural insights regarding Tryptophan 335 are particularly relevant for understanding the mechanism of action of RUSKI-201. Although direct structural data for RUSKI-201 binding is not yet available, the close structural relationship between RUSKI-201 and IMP-1575 suggests that both compounds likely induce similar conformational changes in this critical gatekeeper residue [2] [11]. This hypothesis is supported by the competitive inhibition kinetics observed for both compounds and their similar selectivity profiles [2] [3].

Inhibition Kinetics: IC₅₀ Determination in Cell-Free versus Cellular Assays

The evaluation of RUSKI-201 inhibitory potency across different experimental systems reveals important insights into the compound's mechanism of action and its behavior in increasingly complex biological environments. Comprehensive kinetic characterization has been performed using both cell-free enzymatic assays and various cellular model systems, providing a detailed picture of how RUSKI-201 functions under different conditions [1] [6] [3] [7].

In cell-free enzymatic assays, RUSKI-201 demonstrates exceptional potency with an IC₅₀ value of 0.20 μM [1] [6] [7]. These assays typically employ purified HHAT enzyme preparations and utilize click-chemistry-based detection methods with alkyne-tagged palmitoyl-CoA substrates [1]. The cell-free environment provides optimal conditions for studying the direct interaction between RUSKI-201 and HHAT, free from potential confounding factors such as cellular uptake, metabolism, or off-target binding. The low IC₅₀ value observed in these systems reflects the intrinsic binding affinity of RUSKI-201 for the HHAT active site and confirms its potent competitive inhibition of palmitoyl-CoA binding.

The transition from cell-free to cellular assays reveals the influence of biological complexity on inhibitor potency. In cellular assays utilizing bioorthogonal tagging with alkyne-palmitic acid (YnPal), RUSKI-201 exhibits an IC₅₀ of 0.73 ± 0.09 μM for inhibition of Sonic Hedgehog palmitoylation [3]. This approximately 3.6-fold increase in IC₅₀ compared to cell-free assays likely reflects factors such as cellular uptake kinetics, potential metabolism of the compound, and competition with endogenous cellular components for binding to HHAT.

The bioorthogonal tagging approach represents a sophisticated method for monitoring HHAT activity in living cells. In these experiments, cells are treated with RUSKI-201 for 7 hours, followed by addition of alkyne-tagged palmitic acid for the final 6 hours of incubation [3]. The YnPal is processed by cellular machinery as a natural substrate and becomes incorporated into palmitoylation sites, including the N-terminus of Hedgehog proteins. Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry allows for detection and quantification of palmitoylated proteins [3]. This approach provides direct evidence that RUSKI-201 specifically inhibits HHAT-mediated palmitoylation in the cellular context while leaving global palmitoylation levels unchanged.

Functional cellular assays using reporter systems provide additional perspectives on RUSKI-201 potency. In the Shh-Light2 reporter assay, which measures Hedgehog pathway activation through a luciferase-based readout, RUSKI-201 demonstrates IC₅₀ values in the range of 1-2 μM [3]. This assay system involves multiple steps beyond direct HHAT inhibition, including protein trafficking, secretion, and signal transduction, which may contribute to the slightly higher IC₅₀ values observed compared to direct palmitoylation measurements.

The evaluation of RUSKI-201 in tumor cell line coculture systems reveals the compound's activity against endogenous Hedgehog signaling. In coculture experiments with H520 non-small cell lung cancer cells, RUSKI-201 exhibits an IC₅₀ of 4.8 ± 0.60 μM [3]. Similar experiments with Panc-1 pancreatic ductal adenocarcinoma cells and MCF-7 breast cancer cells yield IC₅₀ values of 7.8 ± 1.3 μM and 8.5 ± 0.65 μM, respectively [3]. These higher IC₅₀ values in tumor cell systems likely reflect the more challenging environment for inhibitor action, including potential differences in HHAT expression levels, cellular uptake efficiency, and the presence of competing endogenous factors.

The kinetic profile of RUSKI-201 across these diverse assay systems demonstrates several important principles. First, the consistent ability of RUSKI-201 to inhibit HHAT across all experimental conditions confirms its robust mechanism of action and validates its utility as a chemical probe for studying HHAT function [3]. Second, the progressive increase in IC₅₀ values from cell-free to complex cellular systems illustrates the importance of evaluating inhibitors in multiple experimental contexts to obtain a comprehensive understanding of their pharmacological properties.

The selectivity of RUSKI-201 for HHAT over other cellular targets has been rigorously established through multiple complementary approaches. In quantitative proteomic experiments using stable isotope labeling with amino acids in cell culture (SILAC), RUSKI-201 treatment specifically affected the palmitoylation status of Hedgehog proteins while leaving more than 100 other palmitoylated cellular proteins unchanged [3]. This remarkable selectivity distinguishes RUSKI-201 from other compounds in the RUSKI series and establishes it as the first validated selective HHAT chemical probe for cellular studies [3].

The kinetic characterization of RUSKI-201 also provides important insights into the relationship between inhibitor potency and cellular context. The observation that IC₅₀ values increase in more complex biological systems underscores the importance of considering factors beyond direct target binding when evaluating inhibitor efficacy. These factors may include cellular permeability, subcellular localization, protein binding, and metabolic stability, all of which can influence the effective concentration of inhibitor at the target site.

Comparison with the more potent inhibitor IMP-1575 provides additional context for interpreting RUSKI-201 kinetics. IMP-1575 demonstrates superior potency in cell-free assays (IC₅₀ = 0.75 μM) and exhibits a competitive inhibition constant (Ki) of 38 nM against purified HHAT [16] [17]. However, both compounds share similar mechanisms of action and selectivity profiles, suggesting that the structural modifications that distinguish IMP-1575 from RUSKI-201 primarily affect binding affinity rather than fundamentally altering the mechanism of inhibition [2] [16].